molecular formula C18H22N4O4S B2913328 Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-35-1

Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2913328
CAS No.: 946284-35-1
M. Wt: 390.46
InChI Key: IQFNVBOBTMQPAR-UHFFFAOYSA-N
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Description

Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the piperazine ring, often through a nucleophilic aromatic substitution reaction.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.

    Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions on the piperazine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated thiazole derivatives.

    Substitution: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
  • Methyl (4-(2-(4-(3-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
  • Methyl (4-(2-(4-(3-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Uniqueness

Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the presence of the methoxy group on the phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance the compound’s solubility, stability, and ability to cross biological membranes, making it a more effective candidate for drug development compared to its analogs.

Properties

IUPAC Name

methyl N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-25-15-5-3-4-14(11-15)21-6-8-22(9-7-21)16(23)10-13-12-27-17(19-13)20-18(24)26-2/h3-5,11-12H,6-10H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFNVBOBTMQPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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